5-(Methylamino)pent-3-YN-1-OL

Catalog No.
S15854088
CAS No.
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Methylamino)pent-3-YN-1-OL

Product Name

5-(Methylamino)pent-3-YN-1-OL

IUPAC Name

5-(methylamino)pent-3-yn-1-ol

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c1-7-5-3-2-4-6-8/h7-8H,4-6H2,1H3

InChI Key

ZRBKTABHXJVAOK-UHFFFAOYSA-N

Canonical SMILES

CNCC#CCCO

5-(Methylamino)pent-3-YN-1-OL, with the chemical formula C6_6H11_{11}NO and CAS number 1416439-62-7, is an organic compound characterized by the presence of a methylamino group attached to a pent-3-yne backbone. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features, including a terminal alkyne and an alcohol functional group. The molecular weight of this compound is approximately 113.16 g/mol .

Typical of alcohols and alkynes:

  • Nucleophilic Substitution Reactions: The hydroxyl group can be substituted by various nucleophiles, leading to the formation of ethers or esters.
  • Oxidation Reactions: The primary alcohol can be oxidized to aldehydes or ketones, depending on the oxidizing agent used.
  • Reduction Reactions: The alkyne functionality can be reduced to form alkenes or alkanes, with appropriate reagents such as hydrogen in the presence of a catalyst.
  • Coupling Reactions: The methylamino group can participate in coupling reactions with electrophiles, which is useful in synthesizing more complex molecules .

The synthesis of 5-(Methylamino)pent-3-YN-1-OL typically involves the reaction of 3-pentyn-1-ol with methylamine. Key methods include:

  • One-Pot Synthesis: This approach utilizes palladium(II) catalysts to facilitate the reaction between the alkyne and methylamine in a single reaction vessel, enhancing efficiency and yield.
  • Continuous Flow Reactors: For industrial applications, continuous flow reactors are employed to produce the compound at scale while maintaining consistent quality and minimizing by-products .

5-(Methylamino)pent-3-YN-1-OL has several applications across various fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Research is ongoing into its potential as an intermediate in drug development due to its unique structural properties.
  • Material Science: It may find applications in producing specialty chemicals and materials .

Several compounds share structural similarities with 5-(Methylamino)pent-3-YN-1-OL. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
3-Pentyn-1-olHydroxyl group instead of methylaminoLacks the amine functionality; primarily used as an alcohol.
4-Pentyn-1-olTriple bond at a different positionChanges reactivity patterns due to position shift of alkyne.
5-Aminopent-3-yneAmino group instead of methylaminoMay exhibit different biological activities due to amino substitution.

Uniqueness

5-(Methylamino)pent-3-YN-1-OL is unique due to its specific combination of a terminal alkyne, an alcohol functional group, and a methylamino substituent. This combination imparts distinct chemical reactivity and potential biological activity that may not be present in other similar compounds .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

113.084063974 g/mol

Monoisotopic Mass

113.084063974 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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